1,2-Dibromo-2-methylbutane
Overview
Description
1,2-Dibromo-2-methylbutane is an organobromine compound with the molecular formula C5H10Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon of a methylbutane chain, making it a dibromoalkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylbutene, resulting in the formation of this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The reaction can be represented as follows:
CH3CH2C(Br)=CH2+Br2→CH3CH2C(Br)2CH3
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bromine and an appropriate alkene precursor. The process is optimized for high yield and purity, often employing continuous flow reactors and controlled reaction conditions to ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can result in the formation of 2-methyl-2-butene.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 2-methyl-2-butanol.
Elimination: 2-methyl-2-butene.
Reduction: 2-methylbutane.
Scientific Research Applications
1,2-Dibromo-2-methylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.
Mechanism of Action
The mechanism of action of 1,2-dibromo-2-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,2-Dibromo-2-methylbutane can be compared with other similar compounds such as:
1,2-Dibromoethane:
1,2-Dibromopropane: Used in organic synthesis and as an intermediate in the production of other chemicals.
1,2-Dibromobutane: Similar in structure but with a different alkyl chain, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1,2-dibromo-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLFLQACQDTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.